1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole
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Overview
Description
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperidinyl and pyridinyl groups via nucleophilic substitution reactions.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro form.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Further reduction of the compound using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole: Lacks the piperidinyl group.
2-(3-(1-Piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole: Not tetrahydro.
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-9H-pyrido(3,4-b)indole: Lacks the pyridinyl group.
Uniqueness
1,2,3,4-Tetrahydro-2-(3-(1-piperidinyl)propyl)-1-(3-pyridinyl)-9H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
119464-32-3 |
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Molecular Formula |
C24H30N4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylpropyl)-1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C24H30N4/c1-4-13-27(14-5-1)15-7-16-28-17-11-21-20-9-2-3-10-22(20)26-23(21)24(28)19-8-6-12-25-18-19/h2-3,6,8-10,12,18,24,26H,1,4-5,7,11,13-17H2 |
InChI Key |
FOJAESRSRCGLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2CCC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35 |
Origin of Product |
United States |
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